ethyl (E)-2-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate
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Overview
Description
Ethyl (E)-2-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an ethyl ester group and a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate typically involves the condensation of an appropriate naphthalene derivative with ethyl acetoacetate. The reaction is usually carried out under basic conditions, using a base such as sodium ethoxide or potassium tert-butoxide. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of ethyl (E)-2-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-naphthoate: A similar compound with a naphthalene ring and an ethyl ester group.
2-Acetyl-1-naphthol: Contains a naphthalene ring with an acetyl group and a hydroxyl group.
Naphthalene-2-carboxylic acid: A naphthalene derivative with a carboxylic acid group.
Uniqueness
Ethyl (E)-2-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate is unique due to its specific structural features, including the presence of an ethyl ester group and a keto group in the naphthalene ring system
Properties
Molecular Formula |
C14H14O3 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl (2E)-2-(1-oxo-3,4-dihydronaphthalen-2-ylidene)acetate |
InChI |
InChI=1S/C14H14O3/c1-2-17-13(15)9-11-8-7-10-5-3-4-6-12(10)14(11)16/h3-6,9H,2,7-8H2,1H3/b11-9+ |
InChI Key |
CQLSOTZWQIJQLB-PKNBQFBNSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCC2=CC=CC=C2C1=O |
Canonical SMILES |
CCOC(=O)C=C1CCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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